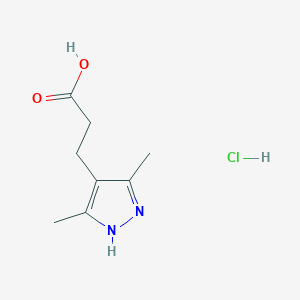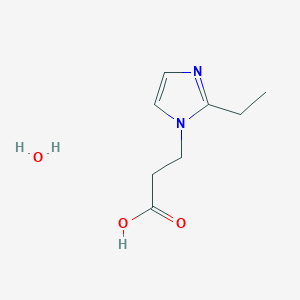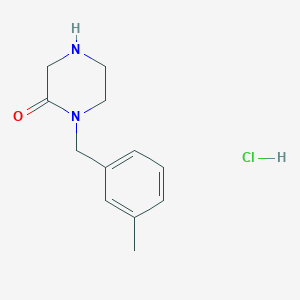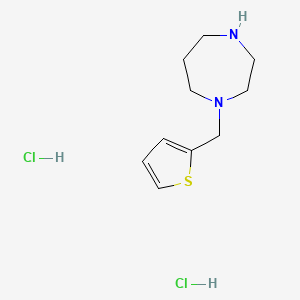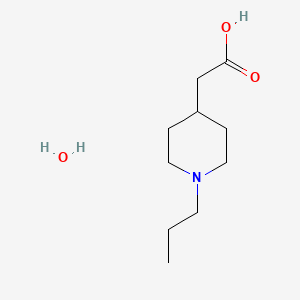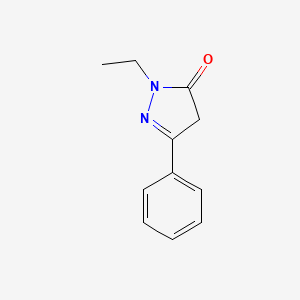
5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride
Vue d'ensemble
Description
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases three-dimensional (3D) coverage .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific compound and its functional groups. For example, the introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine compounds can vary widely depending on the specific compound. For example, the physicochemical parameters of pyrrolidine differ from those of the parent aromatic pyrrole and cyclopentane .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride is involved in various synthesis processes. For example, it is a derivative in the synthesis of 2-Thiophenecarboxylic acid, which is synthesized from thiophene through several reaction steps, including bromination, Grignard reaction, and oxidation, showcasing an environmentally-friendly synthesis technique with a 74% yield (Guo Hai, 2007).
Involvement in Drug Synthesis
- This compound is used in the synthesis of various drugs. For example, in the synthesis of Arotinolol Hydrochloride, a five-step reaction process starting from thiophene leads to the formation of arotinolol hydrochloride (L. Hongbin, T. Hui, Yang Dan, Jia Qinggang, 2011).
Applications in Biological Research
- Studies have utilized derivatives of 5-(2-Pyrrolidinyl)-2-thiophenecarboxylic acid hydrochloride in biological research. For instance, substituted 5-pyridin-2-yl-thiophene-2-hydroxamic acids, a related compound, have been identified as potent histone deacetylase (HDAC) inhibitors, demonstrating enzyme inhibition and anti-proliferative activity (Steve Price et al., 2007).
Role in Antioxidant Activity Studies
- Novel derivatives of this compound have been synthesized and tested for antioxidant activities. One study found that certain derivatives showed significant antioxidant activity, even higher than known antioxidants like ascorbic acid (I. Tumosienė et al., 2019).
Generation of Structurally Diverse Libraries
- It is also used to generate structurally diverse libraries of compounds. For example, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, has been used to produce a variety of dithiocarbamates and thioethers, demonstrating its utility in generating diverse chemical libraries (G. Roman, 2013).
Investigation of Antihypertensive Activity
- Derivatives of 5-thio-2-pyridinecarboxylic acid, a related compound, have been synthesized and investigated for their antihypertensive activity, demonstrating the compound's relevance in medicinal chemistry (N. Finch et al., 1979).
Metal−Organic Frameworks (MOFs) Development
- This compound is utilized in the development of Metal−Organic Frameworks (MOFs), which have potential applications in various fields including catalysis and gas storage. A study using pyridine-2,6-dicarboxylic acid, a similar compound, demonstrated the formation of intricate MOFs with potential applications in these fields (S. Ghosh et al., 2005).
QSAR Modeling for HDAC Inhibitors
- The compound's derivatives have been used in quantitative structure–activity relationship (QSAR) modeling, particularly for predicting HDAC inhibition. This application is crucial in drug discovery and development (G. Melagraki et al., 2009).
Synthesis of Coordination Polymers
- It also finds application in the synthesis of coordination polymers with potential uses in materials science. For example, lanthanide coordination polymers synthesized using pyridine-2,5-dicarboxylic acid, a related compound, show unique structural properties (C. Qin et al., 2005).
Corrosion Inhibition Studies
- Derivatives of the compound have been studied for their potential as corrosion inhibitors, indicating its relevance in industrial applications. A study on thiazole based pyridine derivatives, closely related compounds, demonstrated significant corrosion inhibition on mild steel (Turuvekere K. Chaitra et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-pyrrolidin-2-ylthiophene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c11-9(12)8-4-3-7(13-8)6-2-1-5-10-6;/h3-4,6,10H,1-2,5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEANRMCTQVCJQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(S2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269054-05-8 | |
| Record name | 5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1373564.png)
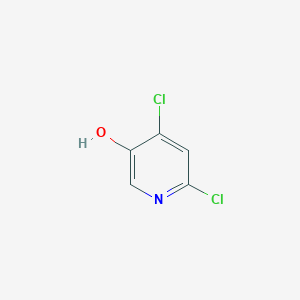
![[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)](/img/structure/B1373570.png)
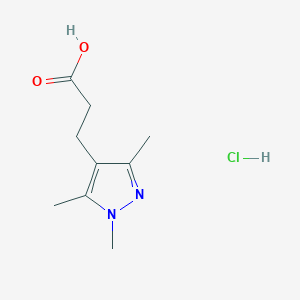
![[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride](/img/structure/B1373572.png)
![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)
![N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1373574.png)
